Product packaging for 2,5-dimethyl-4-(4-nitrobenzyl)pyridine(Cat. No.:)

2,5-dimethyl-4-(4-nitrobenzyl)pyridine

Cat. No.: B5862464
M. Wt: 242.27 g/mol
InChI Key: LVPCQBQMMCCPAO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(4-nitrobenzyl)pyridine (CAS RN: Not specified in search results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B5862464 2,5-dimethyl-4-(4-nitrobenzyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-4-[(4-nitrophenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-9-15-11(2)7-13(10)8-12-3-5-14(6-4-12)16(17)18/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPCQBQMMCCPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

Proton (¹H) NMR Studies of Substituent Effects

The ¹H NMR spectrum of 2,5-dimethyl-4-(4-nitrobenzyl)pyridine is predicted to exhibit distinct signals corresponding to the protons of the dimethyl-substituted pyridine (B92270) ring and the 4-nitrobenzyl group. The electron-withdrawing nature of the nitro group and the electronic effects of the dimethylpyridine moiety are expected to cause significant shifts in the proton resonances compared to their parent compounds.

The protons on the pyridine ring are anticipated to appear in the aromatic region, with their chemical shifts influenced by the two methyl groups and the benzyl (B1604629) substituent. The methyl protons themselves would likely appear as sharp singlet signals in the upfield region. The benzylic methylene (B1212753) protons are expected to produce a singlet, while the protons of the 4-nitrophenyl ring will likely appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H37.0 - 7.2s
Pyridine-H68.3 - 8.5s
Pyridine-CH₃ (C2)2.4 - 2.6s
Pyridine-CH₃ (C5)2.2 - 2.4s
Benzyl-CH₂4.0 - 4.2s
Nitrobenzyl-H (ortho to NO₂)8.1 - 8.3d
Nitrobenzyl-H (meta to NO₂)7.4 - 7.6d

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the hybridization state and the electronic environment. The presence of the electron-withdrawing nitro group is expected to deshield the carbon atoms of the nitrobenzyl ring, shifting their resonances downfield. Conversely, the electron-donating methyl groups on the pyridine ring will likely shield the adjacent carbon atoms, causing upfield shifts.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine-C2155 - 158
Pyridine-C3135 - 138
Pyridine-C4145 - 148
Pyridine-C5130 - 133
Pyridine-C6148 - 151
Pyridine-CH₃ (C2)20 - 23
Pyridine-CH₃ (C5)17 - 20
Benzyl-CH₂38 - 42
Nitrobenzyl-C (ipso)148 - 151
Nitrobenzyl-C (ortho to NO₂)123 - 126
Nitrobenzyl-C (meta to NO₂)129 - 132
Nitrobenzyl-C (para to CH₂)146 - 149

Note: This is a predictive table. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the ortho and meta protons on the 4-nitrophenyl ring. An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the benzyl group to the C4 position of the pyridine ring and for assigning the quaternary carbons. For example, correlations between the benzylic protons and the pyridine C3, C4, and C5 carbons, as well as the ipso-carbon of the nitrophenyl ring, would definitively establish the molecular structure.

Vibrational Spectroscopy for Molecular Structure Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The most prominent peaks would be the asymmetric and symmetric stretching vibrations of the nitro group, which are typically strong and appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other significant vibrations include the C-H stretching of the aromatic rings and methyl groups, and the C=C and C=N stretching vibrations of the pyridine and benzene (B151609) rings.

Predicted FT-IR Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₃, CH₂)2850 - 3000Medium
C=C and C=N Ring Stretching1400 - 1600Medium to Strong
NO₂ Asymmetric Stretch1500 - 1570Strong
NO₂ Symmetric Stretch1300 - 1370Strong
C-N Stretch1100 - 1200Medium
C-H Out-of-plane Bending700 - 900Strong

Note: This is a predictive table. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds, which often give weak signals in FT-IR.

The symmetric stretching vibration of the nitro group is expected to be a strong band in the Raman spectrum. The breathing modes of the pyridine and benzene rings, which involve the symmetric expansion and contraction of the rings, are also typically strong in Raman spectra. The C-H stretching and bending vibrations would also be present.

Predicted Raman Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Ring Breathing (Pyridine, Benzene)990 - 1050Strong
NO₂ Symmetric Stretch1300 - 1370Strong
C-C Stretch (Ring)1580 - 1620Strong
CH₃ Symmetric Stretch2920 - 2940Medium

Note: This is a predictive table. Actual experimental values may vary.

Electronic Spectroscopy for Conjugation and Chromophore Characterization

No specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound has been identified in the surveyed scientific literature. Therefore, information regarding its absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions within the molecule is not available.

There are no available luminescence or fluorescence studies for this compound in the public domain. Consequently, insights into its potential emissive properties and the structural factors that would influence them cannot be provided.

X-ray Diffraction Analysis for Solid-State Structure Determination

A search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray diffraction of this compound. As a result, the definitive solid-state structure of this compound has not been experimentally determined and reported.

Given the absence of single-crystal X-ray diffraction studies, no crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates are available for this compound. Furthermore, a detailed conformational analysis based on experimental crystal structure data cannot be performed.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Specific mass spectrometry data for this compound, which would confirm its molecular weight and detail its fragmentation patterns under ionization, is not present in the reviewed literature.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 2,5-dimethyl-4-(4-nitrobenzyl)pyridine is a key center of reactivity. Its lone pair of electrons imparts nucleophilic and basic properties to the molecule, which are modulated by the electronic and steric effects of the substituents on the ring.

Protonation and Quaternization Studies

The pyridine nitrogen can readily accept a proton from a Brønsted acid to form a pyridinium (B92312) salt. The basicity of the nitrogen is influenced by the two methyl groups at the 2 and 5 positions. Methyl groups are electron-donating and generally increase the basicity of the pyridine ring. youtube.com However, a methyl group at the 2-position can provide steric hindrance that may affect the approach of a proton or other electrophiles. acs.orgwikipedia.org In the case of 2,5-dimethylpyridine (B147104) (2,5-lutidine), the pKa of its conjugate acid is approximately 6.5, which is higher than that of pyridine itself (pKa ≈ 5.2), indicating increased basicity due to the electronic effects of the two methyl groups.

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. wikipedia.org This is an SN2 reaction where the pyridine nitrogen acts as the nucleophile. The rate of quaternization is sensitive to both the electronic nature of the pyridine ring and steric hindrance around the nitrogen atom. acs.org While the methyl groups in this compound enhance the nucleophilicity of the nitrogen electronically, the 2-methyl group can sterically hinder the approach of bulky alkylating agents. wikipedia.org

Table 1: Comparison of pKa values of selected pyridines
CompoundpKa of Conjugate Acid
Pyridine5.25
2-Methylpyridine (α-picoline)5.97
2,5-Dimethylpyridine (2,5-lutidine)6.50
2,6-Dimethylpyridine (2,6-lutidine)6.72 wikipedia.org

Nucleophilic Character and Lewis Basicity

The nucleophilicity of the pyridine nitrogen in this compound is a critical aspect of its reactivity, enabling it to participate in a variety of chemical reactions. pipzine-chem.com As a Lewis base, it can donate its lone pair of electrons to a Lewis acid, such as a metal ion or a boron compound. mdpi.com The presence of electron-donating methyl groups enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity and Lewis basicity compared to unsubstituted pyridine. youtube.comchemimpex.com

However, the steric hindrance from the 2-methyl group can diminish its reactivity towards sterically demanding electrophiles. acs.org This balance between electronic enhancement and steric hindrance is a defining feature of the reactivity of 2,5-disubstituted pyridines. wikipedia.org The nucleophilicity of amines and pyridines has been extensively studied, and it is known that their reactivity is influenced by both their basicity and steric factors. uni-muenchen.deuni-muenchen.de

Reactivity at the Nitrobenzyl Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the pyridine and nitrophenyl rings is another reactive site in the molecule, primarily due to the acidity of its benzylic protons.

Acidity of Benzylic Protons and Carbanion Formation

The protons on the methylene carbon are benzylic and are adjacent to both the pyridine ring and the 4-nitrophenyl ring. The 4-nitro group is a strong electron-withdrawing group, which significantly stabilizes the conjugate base (a carbanion) formed upon deprotonation of the methylene bridge through resonance. siue.edulibretexts.org This makes the benzylic protons acidic and susceptible to abstraction by a suitable base.

The resulting carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. rsc.org The stability of this carbanion is a key factor in the reactivity of the methylene bridge.

Condensation and Alkylation Reactions (e.g., reaction with alkylating agents)

The carbanion generated at the methylene bridge can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, in a process analogous to the aldol (B89426) condensation. rsc.orgmdpi.comrsc.org These reactions lead to the formation of new carbon-carbon bonds and more complex molecular architectures. Intramolecular versions of such condensations have also been observed in related systems. rsc.org

Furthermore, the nucleophilic carbanion can be alkylated by reacting with alkyl halides or other electrophilic carbon sources. This allows for the introduction of various alkyl or functionalized groups at the methylene bridge, providing a route to a diverse range of derivatives.

Transformations of the Nitro Group

The nitro group (-NO₂) on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group (-NH₂).

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis and can be achieved using a wide array of reducing agents. sci-hub.seorientjchem.orgresearchgate.netorganic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net Chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective.

Reductive Processes and Amine Formation

The most prominent reaction of this compound is the reduction of the nitro group to form its corresponding amine, 4-(4-aminobenzyl)-2,5-dimethylpyridine. This transformation is a cornerstone of synthetic chemistry, as aromatic amines are crucial precursors for dyes, pharmaceuticals, and polymers. The reduction can be achieved through various methods, primarily catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with a hydrogen source (H₂ gas), is a highly efficient method. researchgate.net The reaction typically proceeds under mild conditions and offers high yields and clean conversions.

Chemical reduction offers a broad range of reagents. Metal hydrides like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be used. ijsr.netyoutube.com Other common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

The general pathway for the reduction of a nitro group involves multiple steps and intermediates, which are discussed in section 4.5.1. The choice of reducing agent is critical as it can influence the chemoselectivity, especially when other reducible functional groups are present. researchgate.net Reductive amination represents another key synthetic route where an amine is formed by the reduction of an imine, often using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edumasterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction This table is interactive. Click on the headers to sort.

Reagent/System Typical Conditions Selectivity & Notes Reference
H₂ / Pd/C Methanol (B129727) or Ethanol (B145695), RT, 1-4 atm High efficiency, can also reduce alkenes/alkynes. researchgate.net
NaBH₄ / Catalyst (e.g., Au, Ag NPs) Aqueous or alcoholic solvent Catalyst is crucial; NaBH₄ alone is generally ineffective for nitro groups. ijsr.netmdpi.com
Fe / HCl or NH₄Cl Ethanol/Water, Reflux Classical method, inexpensive, often used in industrial scale. oiccpress.com
SnCl₂·2H₂O Ethanol, Reflux Stannous chloride is a mild reducing agent. organic-chemistry.org

Role in Electron-Withdrawing Effects

The electronic character of this compound is dominated by potent electron-withdrawing effects. These arise from two main sources: the nitro (-NO₂) group and the pyridine ring itself.

The Nitro Group: The -NO₂ group is one of the strongest electron-withdrawing groups in organic chemistry, operating through both a powerful negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). It deactivates the phenyl ring towards electrophilic substitution and increases the acidity of the benzylic protons at the methylene bridge.

The Pyridine Ring: As a heteroaromatic ring, pyridine is inherently electron-deficient compared to benzene (B151609) due to the greater electronegativity of the nitrogen atom. This deficiency makes the ring less susceptible to electrophilic attack and more prone to nucleophilic attack, particularly at the C2, C4, and C6 positions.

The combination of these features in this compound makes the methylene bridge connecting the two rings particularly reactive. The electron withdrawal acidifies the benzylic C-H bonds, facilitating deprotonation and subsequent reactions. Studies on related nitrobenzyl compounds have shown that strong electron-withdrawing effects can significantly influence reaction kinetics. researchgate.net

Detailed Mechanistic Studies of Specific Reactions

Understanding the precise mechanisms of reactions involving this compound is key to controlling their outcomes.

Investigation of Reaction Intermediates (e.g., nitroso intermediates)

The reduction of the nitro group to an amine is not a single-step process but a six-electron reduction that proceeds through several stable intermediates. The generally accepted pathway involves the initial formation of a nitroso compound, followed by a hydroxylamine, and finally the amine.

NO₂ → NO → NHOH → NH₂

Specifically, for this compound, the intermediates would be:

2,5-dimethyl-4-(4-nitrosobenzyl)pyridine: The nitro group is first reduced to a nitroso group. C-Nitroso compounds are often transient but can be isolated in some cases. nih.govacs.org

4-(4-(hydroxyamino)benzyl)-2,5-dimethylpyridine: The nitroso intermediate is further reduced to the corresponding hydroxylamine.

In some deoxygenation reactions, particularly with phosphorus-based reagents, the mechanism may involve highly reactive nitrene or nitrenoid intermediates. rsc.org The detection and characterization of these intermediates, often using spectroscopic techniques under controlled conditions, are crucial for confirming the reaction mechanism.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction mechanisms. For reactions involving analogs of this compound, such as the alkylation of 4-(p-nitrobenzyl)pyridine (NBP), pseudo-first-order rate coefficients have been determined. nih.govresearchgate.net

A study on the reaction of NBP with various alkylating agents in methanol determined the rate constants for these reactions. nih.gov Such studies typically monitor the disappearance of a reactant or the appearance of a product over time using UV-Vis spectroscopy. researchgate.net For example, the reduction of the nitro group can be followed by observing the decrease in absorbance of the nitro-aromatic compound (often around 300-400 nm) and the appearance of the amine product at a different wavelength. ijsr.net The data can then be used to construct rate laws and determine reaction orders and rate constants.

Table 2: Illustrative Kinetic Data for the Reaction of 4-(p-nitrobenzyl)pyridine (NBP) with an Alkylating Agent This table is for illustrative purposes, based on data for a close analog. It is interactive.

Parameter Value Conditions Reference
Reaction Type Alkylation Methanol Solvent nih.gov
Nucleophile 4-(p-nitrobenzyl)pyridine - nih.gov
Rate Constant (k) Varies with alkylating agent 37 °C nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate, yield, and even the mechanism of a reaction. Solvent properties such as polarity, proticity (ability to donate protons), and coordinating ability are key factors.

Polarity: Polar solvents can stabilize charged intermediates or transition states, often accelerating reactions that involve charge separation. For instance, in the pyridinolysis of certain esters, a stepwise mechanism through a zwitterionic tetrahedral intermediate is favored in aqueous solutions. researchgate.net

Proticity: Protic solvents (e.g., water, methanol) can act as proton sources and participate in hydrogen bonding, which can be crucial for mechanisms like the reduction of nitro groups where proton transfers are involved.

Coordinating Ability: Solvents can coordinate to metal catalysts or reagents, affecting their reactivity.

In the case of the alkylation of 4-(p-nitrobenzyl)pyridine, it was observed that the reaction rate constants were significantly lower in methanol compared to water, highlighting a strong solvent effect. nih.gov This suggests that the transition state is more stabilized by the more polar, protic environment of water. For reductive amination processes, methanol is often a preferred solvent as it facilitates the formation of the intermediate imine without requiring harsh dehydrating agents. harvard.edu

Photochemical Reaction Mechanisms

The photochemical reactivity of this compound is fundamentally governed by the electronic properties of the 4-nitrobenzyl moiety, modulated by the 2,5-dimethyl-substituted pyridine ring. The primary photochemical process is initiated by the absorption of ultraviolet light, which promotes the molecule to an electronically excited state.

The key mechanistic pathway involves an intramolecular hydrogen transfer. Upon excitation, the nitro group abstracts a proton from the adjacent methylene bridge. This process leads to the formation of a transient species known as an aci-nitro intermediate, which is a tautomer of the original nitro compound. This intermediate is intensely colored and is responsible for the photochromic properties observed in this class of molecules.

The formation of the aci-nitro intermediate can be represented as follows:

Figure 1: Proposed initial photochemical reaction step for this compound.

The stability and subsequent reaction pathways of the aci-nitro intermediate are influenced by several factors, including the solvent environment and the substitution pattern on both the pyridine and benzene rings. The electron-donating methyl groups at the 2- and 5-positions of the pyridine ring are expected to influence the electronic distribution within the molecule, thereby affecting the energy of the excited state and the stability of the aci-nitro intermediate.

Research on related 4-nitrobenzylpyridine systems has shown that the aci-nitro intermediate can revert to the ground state thermally or photochemically, or it can undergo further chemical transformations. In some cases, irreversible side reactions can occur, leading to the degradation of the photochromic system.

Table 1: Representative Photochemical Data for Analogous Nitrobenzyl Compounds

CompoundSolventExcitation Wavelength (nm)Quantum Yield (Φ) of Photoproduct FormationLifetime of Transient Intermediate
4-NitrobenzylpyridineEthanol3130.1 - 0.5 (estimated)Microseconds to milliseconds
2-(2,4-Dinitrobenzyl)pyridineToluene365Not ReportedHours (at low temp.)

Note: The data in this table is illustrative and based on values reported for analogous compounds. Specific values for this compound may vary.

Theoretical and Computational Chemistry of 2,5 Dimethyl 4 4 Nitrobenzyl Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry by finding the lowest energy conformation of the molecule. For 2,5-dimethyl-4-(4-nitrobenzyl)pyridine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be used to predict key structural parameters.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the more electron-rich dimethyl-pyridine ring, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This separation of frontier orbitals would dictate the molecule's behavior in charge-transfer interactions.

Table 2: Example of FMO Energy Parameters Calculated for an Imidazole Derivative Note: This table shows representative data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole to illustrate the outputs of FMO analysis. Specific values for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify hyperconjugative interactions, which are key to molecular stability. These interactions involve the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) orbital. A significant interaction would be the delocalization from the pyridine (B92270) ring's π orbitals to the antibonding orbitals (σ* or π*) associated with the nitrobenzyl group. The energy of these donor-acceptor interactions (E(2)) is calculated, with higher values indicating stronger delocalization and greater stabilization.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values.

In the MEP map of this compound, distinct regions of electrostatic potential would be observed:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms and potentially on the carbon atom attached to the nitro group. The MEP surface provides a clear, visual guide to the molecule's charge distribution and its likely points of interaction with other chemical species.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Using methods like time-dependent DFT (TD-DFT), one can calculate the electronic absorption spectra (UV-Vis). Furthermore, vibrational frequencies (IR and Raman) can be computed from the optimized geometry.

For this compound, theoretical calculations would predict the vibrational modes associated with specific functional groups, such as the C-H stretches of the methyl groups, the N-O stretches of the nitro group, and the characteristic vibrations of the pyridine and benzene (B151609) rings. Comparing these calculated frequencies with experimental IR and Raman spectra helps validate the computed structure. Discrepancies between calculated and experimental spectra are common due to the calculations being performed on a single molecule in the gas phase, but scaling factors are often applied to improve the correlation.

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformers may exist. Energy minimization studies are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface.

These studies involve systematically rotating the bonds—particularly the C-C bond connecting the pyridine and benzyl (B1604629) rings—and calculating the energy of each resulting conformation. The results can be plotted on a potential energy map to identify low-energy conformers and the energy barriers between them. This analysis is critical for understanding the molecule's preferred shape, which in turn influences its physical properties and biological interactions. The presence of the two methyl groups on the pyridine ring would likely create specific steric hindrances that limit the range of stable conformations compared to its unsubstituted analogue.

Applications of 2,5 Dimethyl 4 4 Nitrobenzyl Pyridine in Chemical Research

Reagent Chemistry for Chemical Detection and Analysis

The core application of NBP and its derivatives lies in their function as chromogenic reagents, particularly for the detection of alkylating agents. These agents are compounds that can introduce an alkyl group into other molecules and are of significant interest due to their roles in both therapeutic and toxicological contexts.

4-(4-Nitrobenzyl)pyridine (B86830) (NBP) is a well-established colorimetric indicator for a wide array of carcinogenic and mutagenic alkylating agents. chemistryviews.orgnih.gov Its utility stems from its ability to mimic the reactivity of guanine (B1146940), a nucleobase in DNA, making it a useful proxy for studying potential DNA-alkylating substances. chemistryviews.orgnih.gov This application is crucial in various fields, including the toxicological screening of pharmaceutical compounds, detection of chemical warfare agents, and environmental hygiene monitoring. chemistryviews.orgnih.gov

Derivatives of NBP have been synthesized to enhance its properties, such as improving water solubility and creating a more biomimetic model of DNA by incorporating features that replicate the steric and electronic environment of guanine within the DNA double helix. chemistryviews.orgnih.gov Although direct studies on 2,5-dimethyl-4-(4-nitrobenzyl)pyridine are not prevalent, the introduction of methyl groups on the pyridine (B92270) ring would likely modulate its reactivity and solubility, potentially offering advantages in specific analytical contexts.

The colorimetric detection of alkylating agents using NBP is based on a distinct chemical reaction that results in a highly colored product. umich.edu The pyridine nitrogen of NBP acts as a nucleophile, attacking the electrophilic alkylating agent. This initial reaction forms a pyridinium (B92312) salt. Subsequent addition of a base, such as tetraethylenepentamine, deprotonates the benzylic carbon of the nitrobenzyl group, leading to the formation of a colored, conjugated system. rsc.org

This reaction produces a violet-colored species, and the intensity of the color is proportional to the concentration of the alkylating agent present. umich.edu This principle allows for the quantitative determination of these agents. The reaction can be influenced by the solvent system and the specific base used. For instance, a mixture of acetone (B3395972), water, and ethanol (B145695) has been used as the reaction medium for the detection of organophosphorus pesticides. rsc.org

The distinct color change upon reaction with alkylating agents makes NBP and its analogs ideal for spectrophotometric analysis. rsc.org Spectrophotometric methods have been developed for the determination of various substances, including certain organophosphorus pesticides. rsc.org These methods typically involve reacting the analyte with NBP at an elevated temperature, followed by the addition of a base to develop the color, which is then measured using a spectrophotometer. rsc.org

The development of these methods has also extended to creating solid-state sensors. For example, NBP derivatives have been incorporated into polymeric silica (B1680970) materials. These sensors can detect alkylating agents in both gas and solution phases in real-time without the need for additional solvents or reagents, offering a significant advancement over traditional laboratory-based analyses. nih.gov Such sensors have potential applications in healthcare settings for monitoring exposure to alkylating chemotherapeutic drugs. chemistryviews.org

Analytical Method Analyte Type Key Features Reference
SpectrophotometryOrganophosphorus pesticidesReaction at 100 °C in acetone-water-ethanol, color development with tetraethylenepentamine. rsc.org
Colorimetric AssayCarcinogenic alkylating agentsNBP acts as a DNA mimic; color develops upon alkylation and addition of a base. chemistryviews.orgnih.gov
Solid-State SensorAlkylating agents (gas and solution)NBP derivative integrated into a polymeric silica material for real-time detection. nih.gov

Role as a Building Block or Intermediate in Organic Synthesis

The pyridine scaffold is a fundamental heterocyclic motif present in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnih.gov Consequently, the synthesis of substituted pyridines is a major focus in organic chemistry.

While there is no specific literature detailing the use of this compound as a precursor, the synthesis of polysubstituted pyridines is a highly active area of research. nih.govnih.govrsc.org Various synthetic strategies have been developed to introduce multiple substituents onto the pyridine ring. These methods often involve either the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine core. nih.gov The direct C-4 alkylation of pyridines has historically been a challenge, often requiring pre-functionalized starting materials to achieve regioselectivity. chemrxiv.org The presence of methyl and nitrobenzyl groups in this compound makes it a polysubstituted pyridine itself, and it could potentially serve as a starting material for further functionalization or modification of the existing substituents.

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single step. nih.govbohrium.comnih.govresearchgate.net These reactions are highly valued for their atom economy and operational simplicity. The synthesis of polysubstituted pyridines has been a target for the application of MCRs, often utilizing nanocatalysts to improve efficiency and selectivity. rsc.org

Although there are no specific examples of this compound being used in cascade or multicomponent reactions in the available literature, its structure suggests potential for such applications. For instance, the nitro group could be reduced to an amino group, which could then participate in various cyclization or condensation reactions. The pyridine ring itself can also be involved in cycloaddition reactions under certain conditions. nih.gov The development of novel MCRs often involves the exploration of new building blocks, and a substituted pyridine like this could potentially find a role in the synthesis of more complex heterocyclic systems. mdpi.com

Participation in Coupling Reactions (e.g., with cyclopropenylium iodides)

Coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. Pyridine derivatives can participate in various coupling reactions, often through the activation of C-H bonds or by using pre-functionalized derivatives (e.g., halopyridines) in transition-metal-catalyzed processes.

The reactivity of pyridinium ylides in cycloaddition reactions is well-documented. organic-chemistry.orgmdpi.com These ylides, formed by the deprotonation of N-substituted pyridinium salts, can act as 1,3-dipoles and react with various dipolarophiles. mdpi.com While this highlights the general reactivity of activated pyridine systems, there is no specific mention of this compound forming a pyridinium ylide that subsequently reacts with a cyclopropenylium iodide.

Cyclopropenylium salts are aromatic, three-membered ring systems that are highly electrophilic. Their reactions typically involve nucleophilic attack at one of the ring carbons. A potential, though undocumented, reaction could involve a nucleophilic form of the pyridine, such as a pyridinium ylide, attacking the cyclopropenylium ring. However, no such specific coupling has been reported for this compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. Traditional methods, while effective, often require harsh conditions or multi-step processes. Future research into the synthesis of 2,5-dimethyl-4-(4-nitrobenzyl)pyridine should prioritize efficiency and sustainability.

Key Research Objectives:

One-Pot Multicomponent Reactions: Developing a one-pot synthesis, potentially adapting methodologies like the Hantzsch dihydropyridine synthesis followed by oxidation, could significantly streamline the production of the target molecule and its derivatives. google.comekb.eg

Catalytic C-H Activation: Exploring transition-metal-catalyzed cross-coupling reactions that directly functionalize the C-H bonds of 2,5-lutidine with a 4-nitrobenzyl moiety would represent a highly atom-economical and elegant synthetic strategy.

Flow Chemistry: The use of microreactor technology could enable safer and more efficient synthesis, particularly for nitrated compounds, by offering precise control over reaction parameters and minimizing the accumulation of hazardous intermediates.

Green Solvents and Catalysts: Investigation into benign solvents and reusable solid-acid or base catalysts could reduce the environmental footprint of the synthesis, aligning with the principles of green chemistry.

A comparative table of potential synthetic strategies is outlined below.

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Modified Hantzsch Synthesis 4-nitrobenzaldehyde, ethyl acetoacetate, ammonia (B1221849), 2,5-lutidine derivativesWell-established, high yields for similar compounds. google.comOptimization for the specific substitution pattern, subsequent aromatization step.
Grignard Reagent Addition 2,5-dimethylpyridine (B147104) N-oxide, 4-nitrobenzylmagnesium halideRegioselective functionalization of the pyridine (B92270) ring. organic-chemistry.orgManagement of reactive intermediates and optimization of reaction conditions.
Transition Metal Cross-Coupling 2,5-dimethyl-4-halopyridine, (4-nitrophenyl)methane derivativesHigh functional group tolerance, potential for broad substrate scope.Catalyst screening (e.g., Palladium, Nickel), ligand design, and reaction optimization.
Photocatalysis 2,5-lutidine, 4-nitrobenzyl bromideMild reaction conditions, use of visible light as a renewable energy source. organic-chemistry.orgDevelopment of suitable photoredox catalysts and understanding reaction mechanisms.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The structural similarity of this compound to NBP suggests its potential use in analytical applications. NBP is a well-known chromogenic reagent that reacts with alkylating agents to produce a distinct violet color, forming the basis of widely used spectrophotometric assays. umich.eduumich.edu Future research could focus on developing the dimethylated analogue into a more sophisticated spectroscopic probe.

The reaction of NBP with alkylating agents proceeds via nucleophilic attack by the pyridine nitrogen, followed by deprotonation to form a highly conjugated, colored species. The methyl groups on the target compound are expected to influence the nucleophilicity of the pyridine nitrogen and the spectral properties of the resulting dye.

Emerging Opportunities:

Fluorescence-Based Probes: Modification of the molecular structure to incorporate fluorogenic properties could lead to the development of highly sensitive probes for detecting electrophilic species, with lower limits of detection than colorimetric methods.

FRET Systems: Incorporating the this compound moiety into a Förster Resonance Energy Transfer (FRET) pair could enable the design of ratiometric sensors for real-time monitoring of biological or chemical processes involving alkylating agents.

Surface-Enhanced Raman Spectroscopy (SERS): Adsorbing the molecule onto plasmonic nanoparticles (e.g., gold or silver) could enable ultra-sensitive detection of its reaction products through the SERS effect, providing a unique vibrational fingerprint.

Spectroscopic Technique Potential Application Advantage over Traditional Methods
UV-Visible Spectroscopy Colorimetric detection of alkylating agents. umich.eduSimplicity, cost-effectiveness.
Fluorescence Spectroscopy High-sensitivity detection of trace electrophiles.Increased sensitivity, potential for bioimaging.
Time-Resolved Spectroscopy Studying the kinetics of alkylation reactions.Provides real-time mechanistic insights.
SERS Ultrasensitive detection in complex matrices.High specificity and sensitivity, molecular fingerprinting.

In-depth Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry provides powerful tools to predict and understand molecular properties and reaction mechanisms. Applying these techniques to this compound can guide experimental work and accelerate the development of its applications.

Computational Research Goals:

DFT Calculations: Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. nih.gov These theoretical calculations can be compared with experimental data from X-ray crystallography, IR, and Raman spectroscopy to validate the computational model.

Reaction Pathway Modeling: Simulating the reaction mechanism between this compound and various electrophiles can elucidate the transition states and activation energies. This would provide a fundamental understanding of its reactivity and selectivity, explaining the electronic influence of the dimethyl substituents.

Predicting Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can predict the UV-Visible absorption spectra of the molecule and its reaction products. photochemcad.com This can help in interpreting experimental results and in designing new probes with tailored optical properties, such as specific absorption wavelengths.

Molecular Docking: In potential biological applications, molecular docking studies could predict the binding interactions of the compound with biomacromolecules like DNA or proteins, similar to how NBP is used as a model for DNA alkylation. acs.org

Development of Novel Reagent Applications in Chemical Sensing

The primary application of NBP is in the detection of alkylating agents, a class of compounds that includes industrial chemicals, environmental pollutants, and chemical warfare agents. acs.orgnih.gov The development of this compound as a novel sensing reagent is a promising area of research. The methyl groups can alter its properties in several beneficial ways:

Enhanced Nucleophilicity: The electron-donating nature of the methyl groups is expected to increase the electron density on the pyridine nitrogen, potentially increasing its nucleophilicity and leading to faster reaction kinetics with alkylating agents.

Modified Solubility: The added alkyl groups can increase the compound's solubility in less polar organic solvents or within polymeric matrices, facilitating its incorporation into different sensor formats.

Tuned Chromism: The electronic effects of the methyl groups will likely shift the absorption maximum (λmax) of the colored product, which could be advantageous for avoiding spectral interference from other components in a sample.

Future Sensor Formats:

Test Strips and Badges: Impregnating the compound onto solid supports like paper, polymers, or nanofibers to create simple, portable colorimetric sensors for on-site detection of hazardous chemicals. google.com

Optical Fiber Sensors: Immobilizing the reagent on the tip of an optical fiber for remote and continuous environmental monitoring.

Assays for Biological Systems: Using the reagent to quantify the activity of enzymes that process alkylating agents or to detect DNA damage caused by such agents. umich.edu

Investigation of Structure-Reactivity Relationships for Directed Synthesis

A systematic investigation into the structure-reactivity relationships (SRRs) of 4-(4-nitrobenzyl)pyridine (B86830) derivatives can enable the rational design of reagents optimized for specific tasks. By synthesizing a library of analogues with varying substituents on the pyridine ring, researchers can correlate molecular structure with performance metrics.

Key Parameters for Investigation:

Electronic Effects: Placing electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., chloro, cyano) groups on the pyridine ring to modulate the nucleophilicity of the nitrogen atom.

Steric Effects: Introducing bulky substituents near the reaction center to enhance selectivity for less sterically hindered alkylating agents.

This approach would transform the discovery of new reagents from a trial-and-error process to a directed synthesis effort, allowing for the creation of "smart" sensors with predictable and tunable properties.

Q & A

Basic: What are the standard synthesis protocols and purity validation methods for 2,5-dimethyl-4-(4-nitrobenzyl)pyridine?

Answer:
Synthesis typically involves multi-step reactions, including alkylation or condensation of pyridine derivatives with nitrobenzyl groups. For example, chlorinated pyridine intermediates may undergo nucleophilic substitution with 4-nitrobenzyl halides under basic conditions (e.g., NaOH in dichlorethane) . Purification is achieved via recrystallization or column chromatography.
Purity validation follows pharmacopeial standards:

  • Melting range : 718–748°C (USP specifications for structurally related nitrobenzylpyridines) .
  • Solubility : Clear dissolution in acetone (1 g/10 mL) with no insoluble matter .
  • Spectroscopic characterization : NMR and IR confirm substitution patterns (e.g., methyl groups at 2,5-positions and nitrobenzyl at C4) .

Basic: How is this compound used as a colorimetric indicator for alkylating agents?

Answer:
The compound acts as a DNA surrogate due to its structural similarity to guanine. In assays:

  • Reaction conditions : Reflux with alkylating agents (e.g., alkyl halides) in aprotic solvents (45-minute reflux in acetone or ethanol) .
  • Colorimetric detection : Alkylation at the pyridine nitrogen generates a chromophore, detectable via UV-Vis (absorbance maxima ~480 nm). Sensitivity is enhanced by adding water for polar reagents (e.g., trichlorotriethylamine) .
  • Validation : Linear absorbance-concentration curves confirm quantitation reliability .

Advanced: How do steric and electronic effects of the 2,5-dimethyl groups influence reactivity compared to unsubstituted 4-(4-nitrobenzyl)pyridine (NBP)?

Answer:
The methyl groups introduce steric hindrance and electron-donating effects:

  • Steric effects : Reduced accessibility to the pyridine nitrogen, slowing alkylation kinetics. Comparative studies show lower reaction rates with bulky alkylating agents .
  • Electronic effects : Methyl groups increase electron density at the pyridine ring, potentially altering selectivity for hard vs. soft electrophiles. DFT calculations or Hammett studies are recommended to quantify these effects .
  • Solubility : Dimethyl substitution may improve lipophilicity but reduce aqueous solubility, requiring solvent optimization (e.g., acetone-water mixtures) .

Advanced: How can researchers resolve contradictions in dose-response data when using this compound as a DNA alkylation surrogate?

Answer:
Non-linear dose responses may arise from:

  • Mechanistic heterogeneity : Some alkylators (e.g., cyclophosphamide) require metabolic activation, complicating direct correlation .
  • Competing reactions : Steric hindrance from methyl groups may favor side reactions (e.g., nitro group reduction). Validate via LC-MS or kinetic studies .
  • Protocol adjustments : Use lower reagent concentrations (<1 mM) and include controls with guanine derivatives to cross-validate results .

Advanced: What strategies improve the compound’s utility in coordination chemistry for fluorescent sensor design?

Answer:
The nitrobenzyl and pyridine moieties enable metal coordination:

  • Ligand design : Coordinate with Ru(II) or Ir(III) to create luminescent complexes. For example, Ru(II) hydride-carbonyl complexes show emission at ~600 nm (quantum yield Φ = 0.15–0.3) .
  • Steric tuning : The 2,5-dimethyl groups stabilize metal-ligand bonds but may quench fluorescence. Compare emission profiles with unsubstituted analogs .
  • Applications : Use in hypoxia sensors or alkylation-triggered fluorescence quenching assays .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Exposure control : Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. No occupational exposure limits are established, but treat as a potential irritant .
  • Storage : Seal containers in dry, ventilated areas; avoid static discharge .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How does this compound interact with cytochrome P450 enzymes in species-selective toxicity studies?

Answer:
Molecular docking studies reveal:

  • Binding motifs : The nitrobenzyl group interacts with hydrophobic pockets in CYP2B6 (human), while methyl groups may sterically hinder binding in rodent isoforms .
  • Species selectivity : Human CYP2B6 shows higher affinity (ΔG = −8.2 kcal/mol) than mouse CYP2B10. Validate via inhibition assays and X-ray crystallography .

Advanced: Can computational methods predict modifications to enhance DNA-mimicry for alkylation assays?

Answer:
Yes:

  • DFT/MD simulations : Model interactions with alkylating agents (e.g., methyl methanesulfonate) to identify reactive sites .
  • Derivatization : Introduce carbonyl groups (as in NBP derivatives) to mimic guanine’s hydrogen-bonding capacity .
  • Validation : Compare experimental alkylation rates with computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.